Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate
Description
Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a quinoline derivative featuring a methyl ester at position 2, a methyl substituent at position 6, and a 4-isopropylphenylamino group at position 4. The structural uniqueness of this compound lies in the combination of electron-donating (methyl) and bulky hydrophobic (4-isopropylphenylamino) groups, which may influence its biological interactions and physicochemical properties.
Properties
IUPAC Name |
methyl 6-methyl-4-(4-propan-2-ylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)15-6-8-16(9-7-15)22-19-12-20(21(24)25-4)23-18-10-5-14(3)11-17(18)19/h5-13H,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARKPVOAEQZTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)C(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The introduction of the methyl group and the amino group can be achieved through electrophilic substitution reactions. For example, methylation can be done using methyl iodide in the presence of a base.
Esterification: The carboxylate ester group can be introduced through esterification reactions, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide for methylation, and various halogenating agents for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinolines.
Scientific Research Applications
Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomerism and Functional Groups
The target compound’s methyl ester at position 2 distinguishes it from other quinoline carboxylates. For example:
- Methyl 6-methoxy-2-arylquinoline-4-carboxylates (): These feature a methoxy group at position 6 and an ester at position 4.
- Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate (): The ester at position 3 and chloro substituent at position 6 introduce distinct electronic effects compared to the target compound’s methyl group at position 5. Chloro substituents typically enhance lipophilicity and metabolic stability .
Amino vs. Carboxylic Acid Derivatives
- 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid (): Replaces the amino group with a carboxylic acid at position 4. The acidic moiety increases water solubility but may reduce membrane permeability compared to the amino-linked hydrophobic group in the target compound .
- 2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid (): Features a 4-isopropoxyphenyl group and carboxylic acid at position 4. The ether linkage (vs.
Key Differences :
- 6-Methoxy derivatives () require methoxy group installation prior to esterification, whereas the target compound’s methyl group at position 6 may be introduced via Friedländer synthesis or directed C–H activation .
- Chloro-substituted quinolines () often utilize chloroanilines as starting materials, followed by cyclocondensation reactions .
Data Tables
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Biological Activity
Methyl 6-methyl-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biological activity, highlighting its mechanisms of action, efficacy against various diseases, and relevant research findings.
- Molecular Formula : C19H22N2O2
- Molecular Weight : 310.39 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have shown that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound, 12c, demonstrated IC50 values ranging from 0.010 to 0.042 µM against MCF-7 (breast cancer), HL-60 (leukemia), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. Mechanistically, these compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis through mitochondrial pathways .
Antimalarial Activity
Quinoline compounds are historically recognized for their antimalarial properties. In vitro studies have indicated that this compound possesses moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values comparable to those of established antimalarials like chloroquine . The mechanism involves inhibition of hematin crystallization, a critical process in the detoxification of heme within malaria parasites .
Phosphodiesterase Inhibition
Another area of interest is the inhibition of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. Quinoline derivatives have been explored for their potential as PDE inhibitors, which could lead to therapeutic applications in conditions such as asthma and erectile dysfunction .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.010 - 0.042 µM | Inhibition of tubulin polymerization |
| Antimalarial | Plasmodium falciparum | Comparable to CQ | Inhibition of hematin crystallization |
| PDE Inhibition | Various | Not specified | Modulation of cellular signaling pathways |
Case Study: Antiproliferative Effects
In a study focusing on a series of quinoline derivatives, compound 12c was highlighted for its exceptional antiproliferative properties. The study detailed how it effectively induced apoptosis in cancer cells while sparing non-cancerous cells, showcasing its potential as a targeted cancer therapy .
Safety and Toxicology
Toxicological assessments have been conducted on related quinoline compounds, indicating low cytotoxicity at therapeutic concentrations. For example, compounds tested against HepG2 and HeLa cell lines showed no significant cytotoxic effects up to concentrations of 100 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
